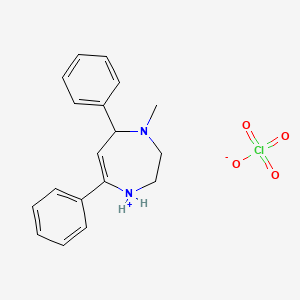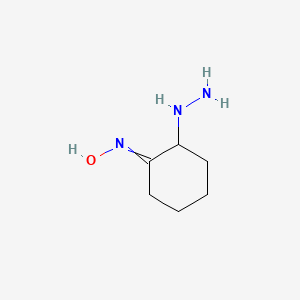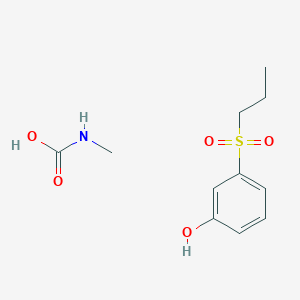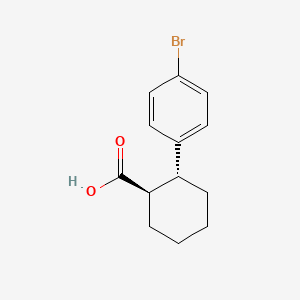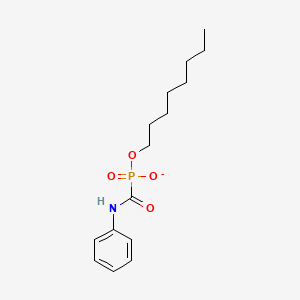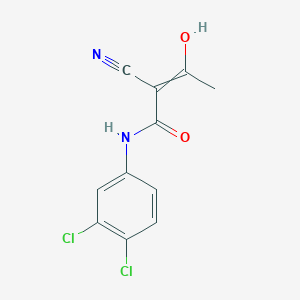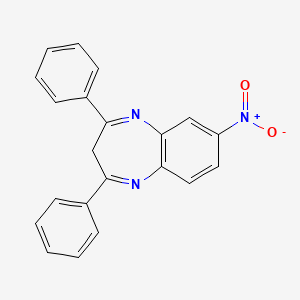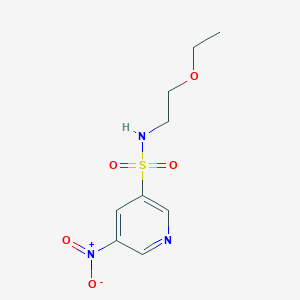
N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxyethyl group, a nitro group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and subsequent attachment of the ethoxyethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the original nitro or sulfonamide groups.
Scientific Research Applications
N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The ethoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: Another pyridine derivative with similar functional groups.
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: A compound with a similar structure but different functional groups.
Uniqueness
N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62009-13-6 |
|---|---|
Molecular Formula |
C9H13N3O5S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O5S/c1-2-17-4-3-11-18(15,16)9-5-8(12(13)14)6-10-7-9/h5-7,11H,2-4H2,1H3 |
InChI Key |
ZDBDJVDUCLKPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


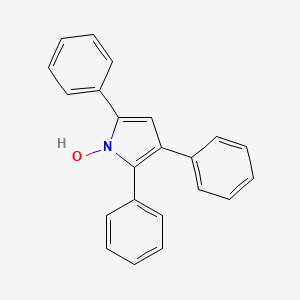
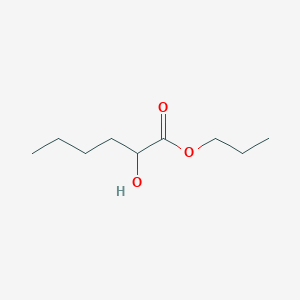
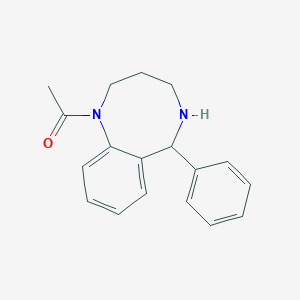
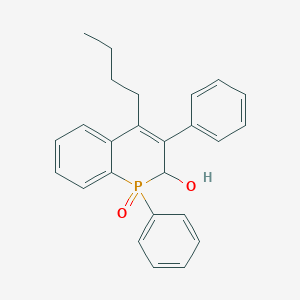
![N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14537749.png)
